Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10831829
InChI: InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18)
SMILES: CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C
Molecular Formula: C16H17NO4S
Molecular Weight: 319.4 g/mol

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC10831829

Molecular Formula: C16H17NO4S

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate -

Specification

Molecular Formula C16H17NO4S
Molecular Weight 319.4 g/mol
IUPAC Name methyl 2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Standard InChI InChI=1S/C16H17NO4S/c1-9-10(2)22-15(13(9)16(19)21-4)17-14(18)11-6-5-7-12(8-11)20-3/h5-8H,1-4H3,(H,17,18)
Standard InChI Key NPESXYQMHQEWTC-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C
Canonical SMILES CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)OC)C

Introduction

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of methyl 2-(3-methoxybenzamido)-4,5-dimethylthiophene-3-carboxylate likely involves multi-step reactions, drawing from methodologies for analogous thiophene derivatives:

Thiophene Core Formation

The 4,5-dimethylthiophene-3-carboxylate scaffold can be synthesized via cycloaddition reactions between α-mercapto ketones and acrylic esters. For example:

  • Step 1: Reaction of 3-mercapto-2-butanone with methyl acrylate in the presence of a base catalyst (e.g., sodium methoxide or potassium tert-butoxide) yields tetrahydrothiophene intermediates .

  • Step 2: Aromatization of the tetrahydrothiophene intermediate using acids (e.g., HCl or H₂SO₄) produces the thiophene ring .

Optimization Parameters

  • Catalysts: Alkoxides (e.g., potassium tert-butoxide) enhance reaction efficiency and yield .

  • Solvents: Aprotic solvents like toluene or xylene are preferred for cycloaddition steps .

  • Temperature: Reactions are typically conducted at 25–35°C to minimize side products .

Physicochemical Properties

While experimental data for this specific compound are scarce, properties can be extrapolated from structurally similar analogs:

PropertyValue (Estimated)Basis for Estimation
Density1.18–1.25 g/cm³Analog: 2,4-dimethylthiophen-3-ol (1.166 g/cm³)
Boiling Point290–310°CAnalog: Methyl 4,5-dimethylthiophene-3-carboxylate
Melting Point120–135°CBased on substituted thiophenes
LogP (Partition Coefficient)2.5–3.0Predicted using substituent contributions
SolubilityLow in water; soluble in organic solvents (e.g., DMSO, chloroform)Typical for ester-functionalized thiophenes

Future Research Directions

  • Synthetic Scalability: Optimize one-pot methodologies to reduce step count and improve yields .

  • Biological Screening: Evaluate anticancer, antifungal, and anti-inflammatory activities in vitro.

  • Structure-Activity Relationships (SAR): Modify substituents (e.g., methoxy position, ester groups) to enhance potency .

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